

A Technical Guide to Trithiazyl Trichloride: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Trithiazyl trichloride

CAS No.: 5964-00-1

Cat. No.: B14153052

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiazyl trichloride, with the formula $(\text{NSCl})_3$, is a key inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur.[1] This white, crystalline solid serves as a stable precursor to the highly reactive monomer, thiazyl chloride (NSCl), and is a fundamental building block in sulfur-nitrogen chemistry.[2][3] While it currently has no large-scale commercial applications, its utility as a versatile reagent for synthesizing novel sulfur-nitrogen heterocycles makes it a compound of significant interest in materials science and potentially as a scaffold in medicinal chemistry.[2][4] This guide provides an in-depth overview of its chemical identifiers, properties, synthesis protocols, and key reaction pathways.

Chemical Identification and Properties

The trimer of thiazyl chloride is the most stable and commonly handled form of the compound.

IUPAC Name: 1,3,5-trichloro-1 λ^4 ,3 λ^4 ,5 λ^4 -trithia-2,4,6-triazacyclohexa-1,3,5-triene CAS Number: 5964-00-1 (for the trimer)[1]

Table 1: Physicochemical and Structural Data for Trithiazyl Trichloride

Property	Value	Reference(s)
Molecular Formula	Cl ₃ N ₃ S ₃	[1]
Molecular Weight	244.55 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	168 °C (decomposes)	[1]
Symmetry	C _{3v}	[1]
S-N Bond Length	160.5 pm	[1]
S-Cl Bond Length	208 pm	[1]

Table 2: Spectroscopic Data for Trithiazyl Trichloride

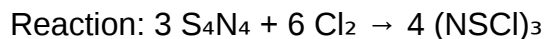
Spectroscopy	Wavenumber (cm ⁻¹)	Assignment	Reference(s)
Infrared (IR)	1017	S=N stretch	[5]
Infrared (IR)	701	S-N stretch	[5]
Infrared (IR)	514	S-Cl stretch	[5]
Infrared (IR)	621	Ring vibration	[5]

Synthesis of Trithiazyl Trichloride

The most common and reliable synthesis of **trithiazyl trichloride** involves the chlorination of tetrasulfur tetranitride (S₄N₄). Different chlorinating agents can be employed, each with specific advantages regarding convenience and product purity.[2][6]

Experimental Protocol 1: Synthesis via Chlorination with Chlorine Gas (Cl₂)

This is the traditional and widely cited method for preparing (NSCl)₃.



Materials:

- Tetrasulfur tetranitride (S₄N₄), powdered
- Carbon tetrachloride (CCl₄), anhydrous
- Chlorine (Cl₂) gas, anhydrous
- Nitrogen (N₂) gas, anhydrous

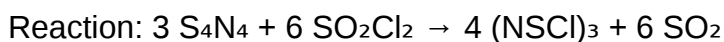
Procedure:

- In a two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet, suspend the powdered S₄N₄ in anhydrous CCl₄.^[2]
- Purge the apparatus with dry nitrogen gas to ensure an inert atmosphere.^[2]
- While stirring the suspension vigorously, introduce a steady stream of dry chlorine gas through the inlet tube.^[2]
- Continue the chlorination process until the characteristic orange-red color of the S₄N₄ suspension disappears, and a pale-yellow precipitate of **trithiazyl trichloride** forms.^[2]
- Cease the chlorine flow and purge the system with nitrogen gas to expel any excess unreacted chlorine.^[2]
- Isolate the crude product by filtration in an inert atmosphere. Wash the precipitate with a small amount of anhydrous CCl₄ and dry under vacuum.^[2]

- For further purification, the product can be recrystallized from hot CCl₄. Caution: The solution should not be heated above 60°C to prevent decomposition into the monomer and other side products.[2][6]

Experimental Protocol 2: Synthesis via Chlorination with Sulfuryl Chloride (SO₂Cl₂)

This method is often considered more convenient and can yield a purer product.[6]



Materials:

- Tetrasulfur tetranitride (S₄N₄), powdered
- Sulfuryl chloride (SO₂Cl₂), excess
- Carbon tetrachloride (CCl₄), anhydrous (for recrystallization)
- Nitrogen (N₂) gas, anhydrous

Procedure:

- In a flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add powdered S₄N₄ to an excess of sulfuryl chloride.[6]
- Stir the reaction mixture at room temperature for approximately 24 hours.[2]
- After the reaction is complete, remove the excess SO₂Cl₂ and any solvent under reduced pressure to yield the crude yellow product.[2]
- Purify the product by recrystallization from anhydrous CCl₄ to obtain pale yellow needles of (NSCl)₃.[2]

Key Reaction Pathways and Applications

Trithiazyl trichloride is primarily used as a synthon for other sulfur-nitrogen compounds. Its most significant reaction involves its thermal decomposition to the monomeric thiazyl chloride

(NSCl), which is a highly reactive green gas.[3] This monomer is typically generated in situ for subsequent reactions.[2]

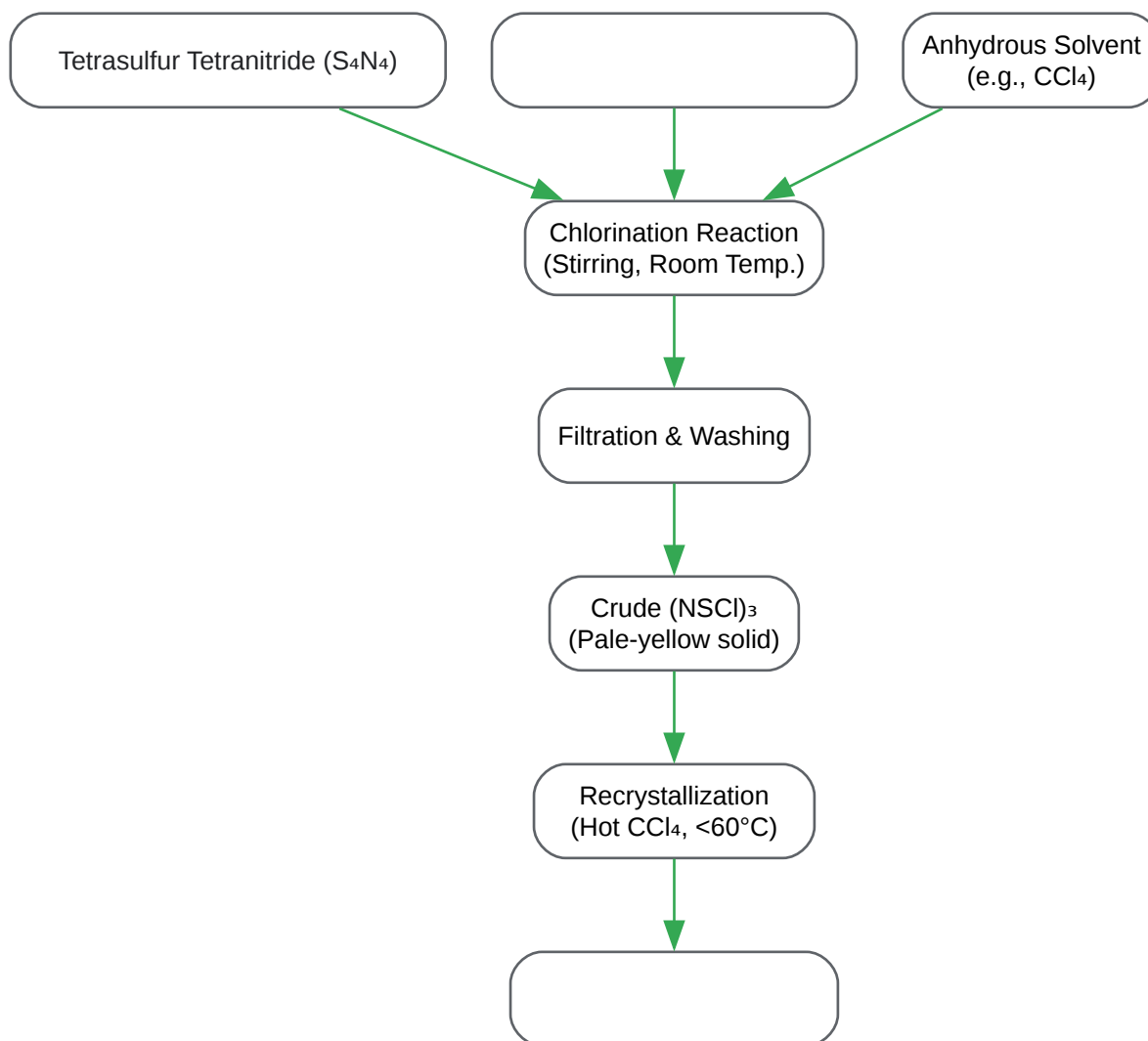


Diagram 1: Synthesis of Trithiazyl Trichloride

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Diagram 1: Synthesis of Trithiazyl Trichloride.

Precursor to Sulfur-Nitrogen Radicals

A major application of (NSCl)₃ in research is the synthesis of stable 1,2,3,5-dithiadiazolyl radicals. These radicals are of great interest for developing molecular conductors, magnets, and other advanced materials.[4] The synthesis proceeds via a [3+2] cycloaddition reaction between the monomeric NSCl and a nitrile sulfide, which is itself generated in situ.[4]

The general pathway involves:

- Depolymerization: Gentle heating of $(\text{NSCl})_3$ in solution generates the monomeric NSCl in equilibrium.
- Cycloaddition: The NSCl monomer reacts with a nitrile sulfide ($\text{R-C}\equiv\text{N}^+\text{-S}^-$) to form a five-membered 1,2,3,5-dithiadiazolium chloride salt.[4]
- Reduction: A subsequent one-electron reduction of the salt yields the stable, neutral 7π dithiadiazolyl radical.[4]

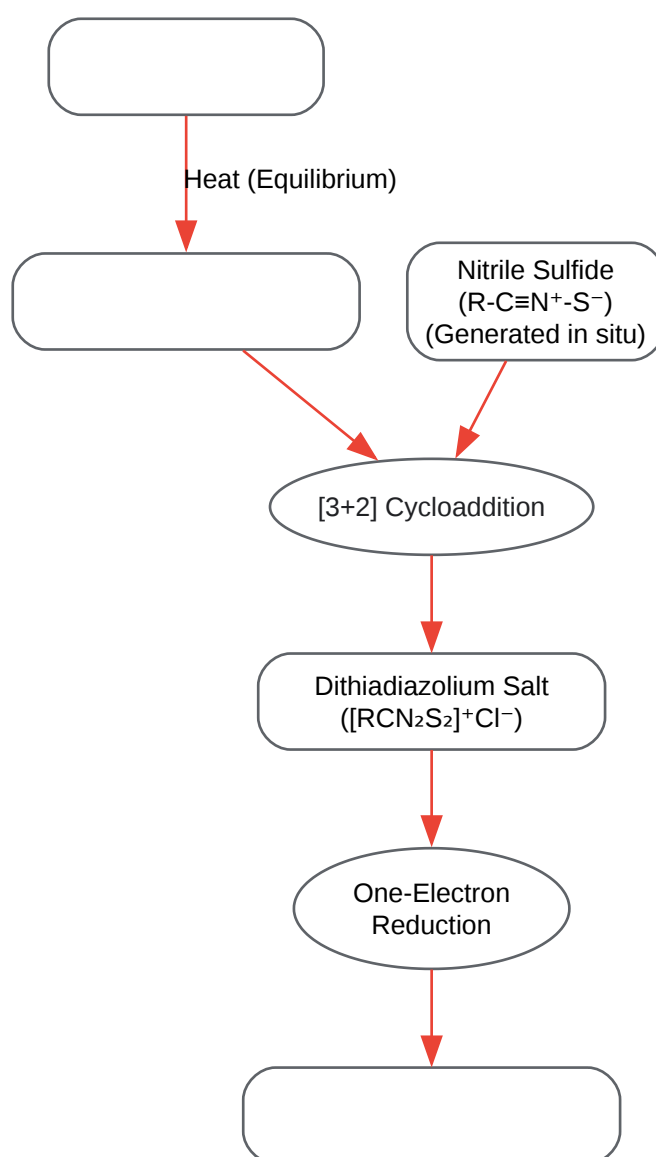


Diagram 2: Pathway to Dithiadiazolyl Radicals

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Diagram 2: Pathway to Dithiadiazolyl Radicals.

Reactions with Active Methylene Compounds

Trithiazyl trichloride reacts with active methylene compounds, such as 1,3-diketones and activated allylic compounds, to form various heterocyclic products like 1,2,5-thiadiazoles and isothiazoles.[7] These reactions provide efficient, often one-step, routes to substituted heterocycles. For instance, reaction with 1,4-diketones such as 1,2-dibenzoyl ethane yields 3,4-dibenzoyl-1,2,5-thiadiazole in 40-44% yield.[7] The regioselectivity of these reactions often depends on the relative reactivity of the functional groups in the methylene compound.[7]

Conclusion

Trithiazyl trichloride is a cornerstone reagent in modern sulfur-nitrogen chemistry. Its straightforward synthesis and its role as a stable precursor to the reactive NSCl monomer provide researchers with a versatile tool for the construction of complex S-N heterocycles. The continued exploration of its reactivity, particularly in the synthesis of radical species for materials science and complex scaffolds for biological evaluation, ensures that (NSCl)₃ will remain a compound of high academic and research interest.

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